molecular formula C10H18MgO6 B6289070 Magnesium 2,4-pentanedionate hydrate, typically 98% (metals basis) CAS No. 67032-77-3

Magnesium 2,4-pentanedionate hydrate, typically 98% (metals basis)

Cat. No. B6289070
CAS RN: 67032-77-3
M. Wt: 258.55 g/mol
InChI Key: LDRHDOBLZDBGOP-VGKOASNMSA-L
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Description

Magnesium 2,4-pentanedionate hydrate, typically 98% (metals basis), is a chemical compound with the molecular formula C10H14MgO4·2H2O . It is also known as Magnesium 2,4-pentanedionate dihydrate, Magnesium bis (2,4-pentanedionato-O,O’) dihydrate, and Bis (2,4-pentanedionato-O,O’)magnesium dihydrate .


Synthesis Analysis

The synthesis of similar magnesium complexes has been reported in the literature. For instance, magnesium pentalenide complexes have been synthesized via deprotonative metalation of 1,3,4,6-tetraphenyldihydropentalene (Ph4PnH2) with magnesium alkyls . Another study reported the synthesis of bis(ketoiminato)magnesium(II) complexes by the reaction of C(O)R2CH2CHR1N(H)CH2CH2X with MgnBu2 .


Molecular Structure Analysis

The molecular structure of Magnesium 2,4-pentanedionate hydrate consists of 10 carbon atoms, 18 hydrogen atoms, 1 magnesium atom, and 6 oxygen atoms . The InChIKey for this compound is LDRHDOBLZDBGOP-PHSMJEINSA-L .


Physical And Chemical Properties Analysis

Magnesium 2,4-pentanedionate hydrate has a molecular weight of 258.55 g/mol . The melting point of this compound is reported to be 260 °C (dec.) .

Safety and Hazards

The safety data sheet for Magnesium 2,4-pentanedionate hydrate indicates that it may cause skin and eye irritation. In case of contact, it is advised to wash with plenty of soap and water and seek medical advice if necessary .

properties

IUPAC Name

magnesium;(Z)-4-oxopent-2-en-2-olate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Mg.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;;2*1H2/q;;+2;;/p-2/b2*4-3-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRHDOBLZDBGOP-VGKOASNMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18MgO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

68488-07-3
Record name Magnesium acetylacetonate dihydrate
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